molecular formula C4H9NO B174683 (S)-2-Amino-but-3-EN-1-OL CAS No. 117609-25-3

(S)-2-Amino-but-3-EN-1-OL

Cat. No. B174683
CAS RN: 117609-25-3
M. Wt: 87.12 g/mol
InChI Key: RKBAYXYCMQLBCZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-but-3-EN-1-OL, also known as (S)-3-Aminocrotonic acid, is a chiral amino acid that has gained significant attention in the field of organic chemistry due to its unique properties. This compound has a double bond in its structure, which makes it an important intermediate in the synthesis of various complex molecules.

Scientific Research Applications

Synthesis of Chloro-Aminocyclooctanediol and Aminocyclooctanetriol

2-Azidocyclooct-3-en-1-ol, related to (S)-2-Amino-but-3-EN-1-OL, was used in synthesizing various aminocyclitols with an eight-membered ring. This synthesis involved epoxidation and ring-opening reactions, leading to the creation of 2-Amino-4-chlorocyclooctanediol and aminocyclooctanetriols, which have potential applications in medicinal chemistry and organic synthesis (Karavaizoglu & Salamci, 2020).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, structurally similar to (S)-2-Amino-but-3-EN-1-OL, was explored for the production of (S)-dapoxetine. This process utilized Candida antarctica lipase A (CAL-A) for transesterification, highlighting the role of enzymes in the synthesis of chiral compounds (Torre, Gotor‐Fernández, & Gotor, 2006).

Asymmetric Synthesis of Amino Alcohols

A synthesis method for (S)-3-amino-4-methoxy-butan-1-ol, which is closely related to (S)-2-Amino-but-3-EN-1-OL, was developed using asymmetric catalytic enamine hydrogenation. This process underscores the importance of asymmetric synthesis in producing enantiomerically pure compounds (Mattei, Moine, Püntener, & Schmid, 2011).

properties

IUPAC Name

(2S)-2-aminobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYXYCMQLBCZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370352
Record name AC1MC1CR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-but-3-EN-1-OL

CAS RN

117609-25-3
Record name AC1MC1CR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-but-3-EN-1-OL
Reactant of Route 2
(S)-2-Amino-but-3-EN-1-OL
Reactant of Route 3
(S)-2-Amino-but-3-EN-1-OL
Reactant of Route 4
(S)-2-Amino-but-3-EN-1-OL
Reactant of Route 5
(S)-2-Amino-but-3-EN-1-OL
Reactant of Route 6
(S)-2-Amino-but-3-EN-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.